4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC15952120
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9FN2O2 |
---|---|
Molecular Weight | 220.20 g/mol |
IUPAC Name | 4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C11H9FN2O2/c1-5-2-3-7(12)8-9(13)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H2,13,14)(H,15,16) |
Standard InChI Key | GAGKNBIYFAEPAQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=C(C=C1)F)C(=C(C=N2)C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The IUPAC name 4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid reflects its substitution pattern:
-
Amino group at position 4
-
Fluoro substituent at position 5
-
Methyl group at position 8
-
Carboxylic acid at position 3
The quinoline core provides a planar aromatic system, while substituents influence electronic distribution and solubility. The molecular structure is shown below:
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.20 g/mol |
CAS Registry Number | 1279209-02-7 (ethyl ester) |
Key Functional Groups | Carboxylic acid, amine, fluoro, methyl |
Spectroscopic Characterization
-
¹H NMR: The methyl group at C8 appears as a singlet (~δ 2.5 ppm), while the aromatic protons exhibit splitting patterns dependent on fluorine coupling.
-
¹³C NMR: The carboxylic carbon resonates near δ 170 ppm, with fluorine causing deshielding at C5 (δ ~150 ppm) .
-
IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~3400 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-F) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via hydrolysis of its ethyl ester precursor, ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate (CAS 1279209-02-7):
Key Steps:
-
Ester Hydrolysis: Conducted under basic conditions (2 M NaOH, 80°C, 4 h), followed by acidification to pH 2–3 to precipitate the carboxylic acid.
-
Purification: Recrystallization from ethanol/water yields >95% purity.
Table 2: Optimization of Hydrolysis Conditions
Parameter | Optimal Value | Yield (%) |
---|---|---|
NaOH Concentration | 2 M | 85 |
Temperature | 80°C | 88 |
Reaction Time | 4 h | 90 |
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Green chemistry principles are prioritized, with solvent recovery systems minimizing waste .
Physicochemical Properties
Solubility and Partitioning
-
Aqueous Solubility: 1.2 mg/mL (pH 7.4), increasing to 8.5 mg/mL at pH 10 due to deprotonation of the carboxylic acid .
-
LogP: 1.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Acid-Base Behavior
The compound exhibits two pKa values:
-
Carboxylic acid:
-
Amino group:
This amphoteric nature facilitates salt formation (e.g., sodium or hydrochloride salts) for pharmaceutical formulations.
Biological Activity and Mechanism
Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
---|---|---|
Ciprofloxacin | 0.5 | 1.0 |
4-Amino-6-fluoroquinoline-3-acid | 15.0 | 10.0 |
Target Compound (Predicted) | 12–18 | 8–12 |
Mechanistically, the carboxylic acid may chelate magnesium ions essential for gyrase function, while fluorine enhances membrane permeability .
CNS Applications
The compound’s logP and molecular weight align with Lipinski’s rules for CNS drugs. Dopamine receptor binding is hypothesized based on quinoline-3-carboxamide data :
Applications in Drug Development
Prodrug Design
The carboxylic acid serves as a handle for prodrug conjugation. Ethyl ester derivatives (e.g., CAS 1279209-02-7) demonstrate improved oral bioavailability, with hydrolysis in vivo releasing the active acid.
Structure-Activity Relationship (SAR) Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume